molecular formula C15H16BrNO2S2 B2377557 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1448052-21-8

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2377557
CAS No.: 1448052-21-8
M. Wt: 386.32
InChI Key: HZYLEZOJESWAAX-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophenyl Group: The final step involves the coupling of the thiophenyl group to the piperidine ring, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenylsulfonyl group can be reduced to the corresponding phenylsulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenylsulfonyl derivatives.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for enzymes and receptors involved in various diseases.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, providing insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The bromophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiophenyl group may contribute to the compound’s binding affinity and specificity through π-π interactions and hydrophobic effects. These interactions can modulate various signaling pathways and biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-((2-Bromophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be compared with similar compounds such as:

    1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-3-yl)piperidine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.

    1-((2-Bromophenyl)sulfonyl)-4-(phenyl)piperidine: This compound lacks the thiophenyl group, which may influence its electronic properties and interactions with biological targets.

    1-((2-Bromophenyl)sulfonyl)-4-(pyridin-3-yl)piperidine: This compound contains a pyridinyl group instead of a thiophenyl group, potentially altering its pharmacological profile and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-thiophen-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S2/c16-14-3-1-2-4-15(14)21(18,19)17-8-5-12(6-9-17)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYLEZOJESWAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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